molecular formula C17H18N2 B014397 2-Benzyltryptamine CAS No. 22294-23-1

2-Benzyltryptamine

Cat. No.: B014397
CAS No.: 22294-23-1
M. Wt: 250.34 g/mol
InChI Key: VTOQIOPOYZGUQS-UHFFFAOYSA-N
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Description

2-Benzyltryptamine is a chemical compound belonging to the tryptamine family It is structurally characterized by the presence of a benzyl group attached to the nitrogen atom of the tryptamine backbone

Scientific Research Applications

2-Benzyltryptamine has several scientific research applications:

Mechanism of Action

Target of Action

2-Benzyltryptamine, also known as N-acetyl-2-benzyltryptamine or luzindole, primarily targets melatonin receptors, specifically MT1 and MT2. These receptors play a crucial role in regulating circadian rhythms and various neuroendocrine functions .

Mode of Action

This compound acts as a selective antagonist of melatonin receptors. By binding to MT1 and MT2 receptors, it inhibits the action of melatonin, a hormone responsible for regulating sleep-wake cycles. This antagonistic action can disrupt melatonin signaling, leading to alterations in circadian rhythms and potentially affecting sleep patterns .

Biochemical Pathways

The inhibition of melatonin receptors by this compound affects several biochemical pathways. Key pathways include the cAMP signaling pathway and the regulation of gene expression related to circadian rhythms. The disruption of these pathways can lead to changes in the expression of clock genes, which are essential for maintaining the body’s internal clock .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed into the bloodstream and distributed throughout the body, including the brain. It is metabolized primarily in the liver and excreted via the kidneys. The bioavailability of this compound is influenced by its solubility and stability in biological fluids .

Result of Action

At the molecular level, the antagonism of melatonin receptors by this compound results in the inhibition of melatonin’s effects. This can lead to increased wakefulness and altered sleep patterns. At the cellular level, the disruption of melatonin signaling can affect various physiological processes, including immune function and neuroendocrine regulation .

: ChemicalBook

Safety and Hazards

Specific safety and hazard information for 2-Benzyltryptamine was not found in the search results. It’s important to refer to the appropriate Safety Data Sheet (SDS) for this information .

Future Directions

While specific future directions for 2-Benzyltryptamine are not detailed in the search results, the field of controlled drug delivery is a promising area of research . The use of substances like this compound in the development of new drug delivery systems could be a potential future direction .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyltryptamine typically involves the Pictet-Spengler reaction. This reaction occurs between tryptamine and benzaldehyde to form 1-phenyl-tetrahydrocarboline, which is then subjected to catalytic hydrogenation to yield this compound . The reaction conditions for the Pictet-Spengler reaction include the use of an acid catalyst and a suitable solvent, often conducted at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Catalytic hydrogenation is performed under controlled pressure and temperature to ensure efficient conversion of intermediates to the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Benzyltryptamine undergoes various chemical reactions, including:

    Oxidation: This reaction can convert this compound into corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the tryptamine backbone.

    Substitution: Substitution reactions can introduce different substituents onto the benzyl or indole rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce halogenated derivatives .

Comparison with Similar Compounds

    N-Acetyl-2-benzyltryptamine:

    N-Benzyl-5-methoxytryptamine: Exhibits potent activity at serotonin receptors.

Comparison: 2-Benzyltryptamine is unique due to its specific structural features and receptor binding properties. Unlike N-Acetyl-2-benzyltryptamine, which primarily targets melatonin receptors, this compound has broader applications in serotonin receptor research .

Properties

IUPAC Name

2-(2-benzyl-1H-indol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2/c18-11-10-15-14-8-4-5-9-16(14)19-17(15)12-13-6-2-1-3-7-13/h1-9,19H,10-12,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOQIOPOYZGUQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355860
Record name 2-Benzyltryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196072
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

22294-23-1
Record name 2-Benzyltryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-Benzyltryptamine interact with melatonin receptors and what are the downstream effects?

A1: this compound, specifically its N-pentanoyl derivative (N-pentanoyl-2-benzyltryptamine, also known as DH97), acts as a melatonin receptor antagonist. [, ] While the exact mechanism of action can vary depending on the specific derivative and cell type, studies indicate that DH97 primarily targets the MT2 melatonin receptor subtype. [, ] By blocking MT2 receptors, DH97 can inhibit the effects of melatonin, such as the reduction of intraocular pressure. [] Additionally, research suggests that this compound analogs can influence dopamine release and horizontal cell spinule formation in fish retinas, further highlighting their interaction with neurotransmitter systems. [, ]

Q2: What is the role of this compound derivatives in understanding the structure-activity relationship (SAR) of melatonin receptor ligands?

A2: this compound serves as a valuable scaffold for exploring the SAR of melatonin receptor ligands. Studies modifying the N-acyl side-chain of this compound have revealed differing potencies on Xenopus melanophores, indicating the importance of this structural element for receptor binding and activity. [] Furthermore, research utilizing this compound derivatives with varying N-acyl groups has provided insights into the structural requirements for melatonin receptor agonism and antagonism. [, ] These findings contribute to the development of more selective and potent melatonin receptor modulators for therapeutic applications.

Q3: Can you elaborate on the applications of this compound derivatives in investigating melatonin receptor signaling pathways?

A3: this compound derivatives, particularly DH97, have been instrumental in dissecting melatonin receptor signaling pathways. [, ] Researchers utilize DH97's antagonistic properties to block specific melatonin receptor subtypes, allowing them to study the downstream effects on intracellular signaling cascades. [, ] For instance, DH97 has been used to investigate the role of MT2 receptors in melatonin-induced calcium signaling in duodenal enterocytes, providing valuable insights into the physiological processes regulated by melatonin in the gut. [] Such studies contribute to a deeper understanding of melatonin's role in various physiological functions and aid in developing targeted therapies for related disorders.

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